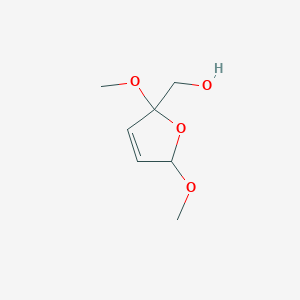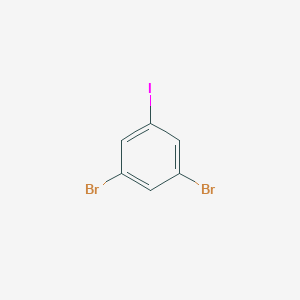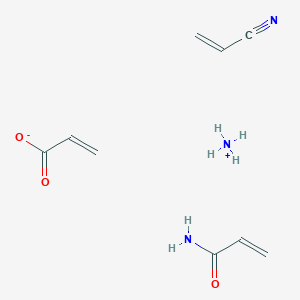
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile is a copolymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is commonly referred to as poly(acrylamide-co-acrylonitrile-co-acrylic acid) or PANAA and is a water-soluble polymer that can be synthesized using various methods.
作用机制
The mechanism of action of PANAA varies depending on its application. In drug delivery, PANAA encapsulates drugs and releases them in a controlled manner, which improves the efficacy of the drug. In environmental science, PANAA adsorbs heavy metals through various mechanisms, including ion exchange, complexation, and chelation. In materials science, PANAA acts as a coating material by forming a strong bond with the substrate, which improves the durability and performance of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PANAA. However, studies have shown that PANAA is biocompatible and non-toxic, which makes it a suitable material for biomedical applications. PANAA has also been shown to have a low immunogenicity, which reduces the risk of an immune response in vivo.
实验室实验的优点和局限性
The advantages of using PANAA in lab experiments include its water solubility, high adsorption capacity, and controlled drug release properties. However, the limitations of using PANAA include its sensitivity to pH and temperature, which can affect its stability and performance.
未来方向
There are several future directions for the research and development of PANAA. These include the optimization of the synthesis method to improve the properties of the polymer, the exploration of new applications for PANAA, and the development of PANAA-based composites with enhanced properties. Additionally, the investigation of the biochemical and physiological effects of PANAA is needed to fully understand its potential in biomedical applications.
合成方法
The synthesis of PANAA can be achieved using different methods, including solution polymerization, emulsion polymerization, and suspension polymerization. The most common method used for the synthesis of PANAA is solution polymerization, which involves the addition of acrylamide, acrylonitrile, and acrylic acid to a solvent, followed by the addition of an initiator. The reaction is then carried out under specific conditions, including temperature and pressure, to obtain the desired polymer.
科学研究应用
PANAA has been extensively studied for its potential applications in various fields, including biomedicine, environmental science, and materials science. In biomedicine, PANAA has been used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In environmental science, PANAA has been used for the removal of heavy metals from wastewater due to its high adsorption capacity. In materials science, PANAA has been used as a coating material due to its excellent adhesion properties.
属性
CAS 编号 |
102082-95-1 |
|---|---|
产品名称 |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
分子式 |
C9H15N3O3 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3 |
InChI 键 |
NDXOWKYGRCOHDJ-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
规范 SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
同义词 |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



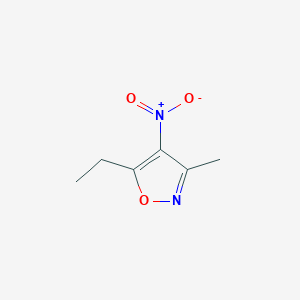
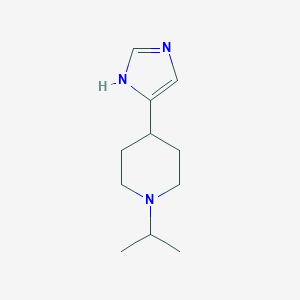
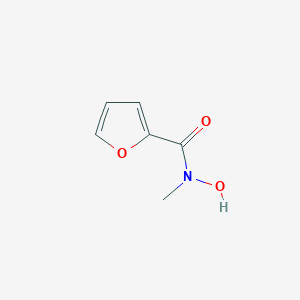

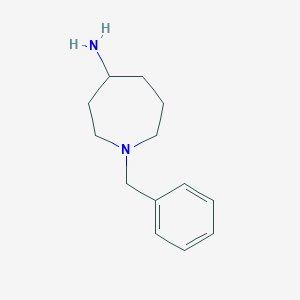
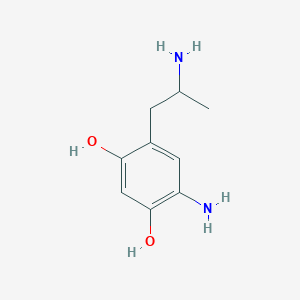
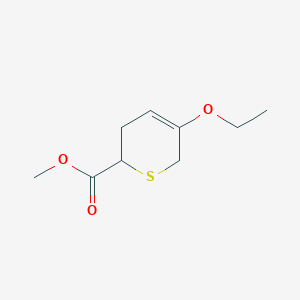
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)



![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
